molecular formula C12H22O2 B8467613 UNII-09BM0V691H CAS No. 55023-57-9

UNII-09BM0V691H

Cat. No.: B8467613
CAS No.: 55023-57-9
M. Wt: 198.30 g/mol
InChI Key: BREDJDFEELXLIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 5-(1-Methylethyl)-2,8-nonanedione can be achieved through various synthetic routes. One common method involves the reaction of appropriate ketones with isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: : Industrial production of 5-(1-Methylethyl)-2,8-nonanedione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: : 5-(1-Methylethyl)-2,8-nonanedione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.

    Substitution: Substitution reactions may involve halogenation or alkylation using appropriate halogenating agents or alkyl halides.

Major Products Formed: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : In chemistry, 5-(1-Methylethyl)-2,8-nonanedione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and related compounds.

Medicine: : In the medical field, 5-(1-Methylethyl)-2,8-nonanedione may be investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical agents.

Industry: : Industrial applications include its use as a chemical intermediate in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Methylethyl)-2,8-nonanedione involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to 5-(1-Methylethyl)-2,8-nonanedione include other ketones with similar structural features, such as 2,4-pentanedione and 2,6-heptanedione.

Uniqueness: : The uniqueness of 5-(1-Methylethyl)-2,8-nonanedione lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis distinguishes it from other ketones.

Properties

CAS No.

55023-57-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

5-propan-2-ylnonane-2,8-dione

InChI

InChI=1S/C12H22O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9,12H,5-8H2,1-4H3

InChI Key

BREDJDFEELXLIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)C)CCC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.96 g (10 mM) of 5-isopropyl-non-3-ene-2,8-dione, prepared according to the method described in paragraph a) of example 2, in 20 ml of ethyl acetate were reduced by catalytic hydrogenation in the presence of 0.196 g of palladium at 10 % over charcoal. After filtration and evaporation of the volatile portions, a residue was obtained which by fractional distillation gave 1.77 g (89 %), of the desired dione;
Name
5-isopropyl-non-3-ene-2,8-dione
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.196 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.96 g (10 mM) of 5-isopropyl-non-3-ene-2,8-dione, prepared according to the method described in paragraph (a) of example 2, in 20 ml of ethyl acetate were reduced by catalytic hydrogenation in the presence of 0.196 g of palladium at 10% over charcoal. After filtration and evaporation of the volatile portions, a residue was obtained which by fractional distillation gave 1.77 g (89%), of the desired dione;
Name
5-isopropyl-non-3-ene-2,8-dione
Quantity
1.96 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.196 g
Type
catalyst
Reaction Step Five

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